molecular formula C19H23N5O5S B10836291 [(1R,2R,3S,4R)-2,3-dihydroxy-4-[(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclopentyl]methyl sulfamate

[(1R,2R,3S,4R)-2,3-dihydroxy-4-[(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclopentyl]methyl sulfamate

Cat. No.: B10836291
M. Wt: 433.5 g/mol
InChI Key: LFVBSFKFKWBKIB-LRHNDGHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SCHEMBL15198146 is a small molecular drug with a molecular weight of 433.5.

Chemical Reactions Analysis

SCHEMBL15198146 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like sodium hydroxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

SCHEMBL15198146 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of SCHEMBL15198146 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions lead to a series of biochemical reactions that result in the compound’s pharmacological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

SCHEMBL15198146 can be compared with other similar compounds based on its chemical structure and bioactive properties. Some similar compounds include those with similar molecular weights and functional groups.

If you have any further questions or need more details, feel free to ask!

Properties

Molecular Formula

C19H23N5O5S

Molecular Weight

433.5 g/mol

IUPAC Name

[(1R,2R,3S,4R)-2,3-dihydroxy-4-[(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclopentyl]methyl sulfamate

InChI

InChI=1S/C19H23N5O5S/c1-11-7-16(22-15-8-13(18(25)19(15)26)10-29-30(20,27)28)24-17(21-11)9-14(23-24)12-5-3-2-4-6-12/h2-7,9,13,15,18-19,22,25-26H,8,10H2,1H3,(H2,20,27,28)/t13-,15-,18-,19+/m1/s1

InChI Key

LFVBSFKFKWBKIB-LRHNDGHRSA-N

Isomeric SMILES

CC1=NC2=CC(=NN2C(=C1)N[C@@H]3C[C@@H]([C@H]([C@H]3O)O)COS(=O)(=O)N)C4=CC=CC=C4

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)NC3CC(C(C3O)O)COS(=O)(=O)N)C4=CC=CC=C4

Origin of Product

United States

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